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Compound Name:
10,11-Dihydrodibenzo[b,f]

[1,4]oxazepine

Cat. No.: B1216244 Get Quote

A deep dive into the solid-state structures of key anticonvulsant drugs, Carbamazepine and

Oxcarbazepine, reveals critical insights into their polymorphic behavior and molecular

conformations. This guide provides a comparative analysis of their X-ray crystallographic data,

offering valuable information for researchers, scientists, and professionals in drug

development.

The 10,11-Dihydrodibenzo[b,f]oxazepine scaffold is a cornerstone in the development of

anticonvulsant medications. Two prominent derivatives, Carbamazepine (CBZ) and its keto-

analogue Oxcarbazepine (OCB), are widely prescribed for the treatment of epilepsy and

neuropathic pain.[1][2] Their clinical efficacy is intrinsically linked to their solid-state properties,

including polymorphism, which can significantly influence their bioavailability and stability. X-ray

crystallography provides the definitive method for elucidating the three-dimensional atomic

arrangement of these molecules in their crystalline state.

Comparative Crystallographic Data
The following table summarizes the crystallographic data for different polymorphic forms of

Carbamazepine and Oxcarbazepine. Polymorphism, the ability of a solid material to exist in

more than one form or crystal structure, is a critical consideration in pharmaceutical

development.[3] Different polymorphs can exhibit distinct physical properties, including

solubility and melting point, which in turn can affect a drug's therapeutic performance.
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Comp
ound

Polym
orph

Crystal
Syste
m

Space
Group

a (Å) b (Å) c (Å) β (°)
Refere
nce

Carbam

azepine

(CBZ)

Form II
Rhomb

ohedral
R-3 36.24 36.24 5.31 120 [4]

Form III
Monocli

nic
P2₁/n 7.61 11.30 13.89 92.43 [4]

Form IV
Monocli

nic
P2₁/c 27.15 7.30 14.10 110.30 [4]

Oxcarb

azepine

(OCB)

Form I
Monocli

nic
P2₁/c 5.276 9.307 24.841 90.79 [5]

Form II
Monocli

nic
P2₁/c 11.559 5.308 19.341 100.99 [6]

Form III - - - - - - [1][3]

Note: Complete crystallographic data for Oxcarbazepine Form III was not available in the

searched literature.

The molecular structure of Oxcarbazepine reveals a butterfly shape, with the seven-membered

azepine ring adopting a twisted boat conformation.[5] The two benzene rings are planar and

intersect at an angle of 62.91°.[5] This molecular conformation is a key determinant of its

anticonvulsant activity.[5]

Experimental Protocols
The determination of the crystal structures of these derivatives involves a standardized

workflow. The following is a generalized experimental protocol for single-crystal X-ray

diffraction of small molecules like 10,11-Dihydrodibenzo[b,f]oxazepine derivatives.

1. Crystallization:
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Objective: To obtain single crystals of sufficient size and quality (typically >0.1 mm in all

dimensions).[7]

Method for Oxcarbazepine: Crystals of Oxcarbazepine Form I can be grown by dissolving

the compound in a 1:1 mixture of boiling distilled water and methanol, followed by slow

evaporation of the solvent over approximately 14 days.[5]

Method for Oxcarbazepine Form II: This polymorph can be produced by dissolving 25.0 mg

of OCB in 20 mL of toluene, heating the solution to 115°C until it becomes homogeneous,

and then allowing it to cool to room temperature or in an ice bath.[6]

2. Data Collection:

Objective: To measure the intensities and positions of the X-ray diffraction spots.[8]

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source

(e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure: A suitable crystal is mounted on a goniometer head. The crystal is then exposed

to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is

rotated.[9]

3. Structure Solution and Refinement:

Objective: To determine the arrangement of atoms within the crystal lattice and refine their

positions.[8]

Software: Programs such as SHELXS and SHELXL are commonly used for structure

solution and refinement.[5]

Procedure: The collected diffraction data is processed to yield a set of structure factors. The

phase problem is solved using direct methods or Patterson methods to generate an initial

electron density map.[9] An atomic model is then built into the electron density map and

refined against the experimental data to obtain the final crystal structure.[8]
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The following diagram illustrates the general workflow for determining the crystal structure of a

small molecule using X-ray crystallography.
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Caption: General workflow of small molecule X-ray crystallography.

This comparative guide highlights the importance of X-ray crystallography in characterizing the

solid-state forms of 10,11-Dihydrodibenzo[b,f]oxazepine derivatives. The detailed

crystallographic data and experimental protocols serve as a valuable resource for researchers

in the pharmaceutical sciences, aiding in the development of more stable and effective drug

products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Crystal Structure and Twisted Aggregates of Oxcarbazepine Form III - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron
diffraction - PMC [pmc.ncbi.nlm.nih.gov]

5. journals.iucr.org [journals.iucr.org]

6. Crystal Polymorphism in a Carbamazepine Derivative: Oxcarbazepine - PMC
[pmc.ncbi.nlm.nih.gov]

7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

8. X-ray crystallography - Wikipedia [en.wikipedia.org]

9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Crystallographic Analysis of 10,11-
Dihydrodibenzo[b,f]oxazepine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216244#x-ray-crystallography-of-10-11-
dihydrodibenzo-b-f-oxazepine-derivatives]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1216244?utm_src=pdf-body-img
https://www.benchchem.com/product/b1216244?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.cgd.2c00152
https://pubchem.ncbi.nlm.nih.gov/compound/Carbamazepine
https://pubmed.ncbi.nlm.nih.gov/35915669/
https://pubmed.ncbi.nlm.nih.gov/35915669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8562671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8562671/
https://journals.iucr.org/e/issues/2005/05/00/lh6401/lh6401.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3140644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3140644/
https://www.creativebiomart.net/resource/principle-protocol-x-ray-crystallography-393.htm
https://en.wikipedia.org/wiki/X-ray_crystallography
https://pmc.ncbi.nlm.nih.gov/articles/PMC1186895/
https://www.benchchem.com/product/b1216244#x-ray-crystallography-of-10-11-dihydrodibenzo-b-f-oxazepine-derivatives
https://www.benchchem.com/product/b1216244#x-ray-crystallography-of-10-11-dihydrodibenzo-b-f-oxazepine-derivatives
https://www.benchchem.com/product/b1216244#x-ray-crystallography-of-10-11-dihydrodibenzo-b-f-oxazepine-derivatives
https://www.benchchem.com/product/b1216244#x-ray-crystallography-of-10-11-dihydrodibenzo-b-f-oxazepine-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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